(S)-1-(4-Ethynylphenyl)ethane-1,2-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(1S)-1-(4-ethynylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C10H10O2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h1,3-6,10-12H,7H2/t10-/m1/s1 |
InChI Key |
HIIVDSOYLGXXCI-SNVBAGLBSA-N |
Isomeric SMILES |
C#CC1=CC=C(C=C1)[C@@H](CO)O |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(CO)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 1 4 Ethynylphenyl Ethane 1,2 Diol and Its Precursors
Enantioselective Catalytic Approaches
The creation of the chiral 1,2-diol moiety is the cornerstone of the synthesis. Several enantioselective catalytic methods have been developed to produce vicinal diols with a high degree of stereochemical control. These approaches typically start from prochiral precursors, such as styrenes or α-hydroxy ketones, and employ chiral catalysts to induce asymmetry.
Asymmetric Dihydroxylation Strategies for Vicinal Diol Formation
Asymmetric dihydroxylation (AD) is a powerful method for converting alkenes into chiral vicinal diols. The Sharpless asymmetric dihydroxylation is a preeminent example of this transformation, providing reliable access to enantiomerically enriched diols from a wide range of olefins. nih.govwikipedia.org
In the context of synthesizing (S)-1-(4-ethynylphenyl)ethane-1,2-diol, a suitable precursor would be a styrene (B11656) derivative, such as 4-bromostyrene (B1200502) or 4-iodostyrene. The dihydroxylation of the vinyl group on this precursor establishes the (S)-configured diol, which can then be carried forward to the introduction of the ethynyl (B1212043) group. The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric reoxidant. wikipedia.org The choice of ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives, dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either the (R) or (S) enantiomer of the diol. For the desired (S)-diol from a styrene derivative, the AD-mix-β, containing the (DHQD)₂PHAL ligand, is typically employed. tandfonline.com
The reaction proceeds via a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis releases the chiral diol and the reduced osmium species, which is then reoxidized to complete the catalytic cycle. wikipedia.org The high enantioselectivity observed in the dihydroxylation of styrene derivatives is rationalized by models that consider the U-shaped binding pocket created by the chiral ligand, which directs the approach of the alkene to the osmium catalyst. wikipedia.orgtandfonline.com
| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
| 4-Bromostyrene | OsO₄ (cat.), (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃ | (S)-1-(4-Bromophenyl)ethane-1,2-diol | >95% | wikipedia.orgtandfonline.com |
| 4-Iodostyrene | OsO₄ (cat.), (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃ | (S)-1-(4-Iodophenyl)ethane-1,2-diol | High | wikipedia.orgtandfonline.com |
| Styrene | AD-mix-β | (S)-1-Phenylethane-1,2-diol | >99% | york.ac.uk |
Chiral Reduction Methodologies to Access the (S)-Configuration
An alternative strategy to form the chiral diol involves the asymmetric reduction of a prochiral α-hydroxy ketone precursor, such as 1-(4-bromophenyl)-2-hydroxyethan-1-one. This approach focuses on the stereoselective reduction of the ketone functionality to a secondary alcohol, thereby creating the second stereocenter of the diol.
Catalytic asymmetric transfer hydrogenation (ATH) is a highly effective method for this transformation. Chiral ruthenium (II) and iridium (III) complexes are prominent catalysts for the reduction of ketones. acs.orgacs.org For instance, Cp*Ir(OTf)(MsDPEN) (where MsDPEN is N-(methanesulfonyl)-1,2-diphenylethylenediamine) has been shown to catalyze the asymmetric hydrogenation of α-hydroxy aromatic ketones with excellent enantioselectivity, affording 1-aryl-1,2-ethanediols in up to 99% ee. acs.org The reaction typically uses hydrogen gas or a hydrogen donor like formic acid or isopropanol. acs.org
Another widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which employs oxazaborolidine catalysts. acs.orgmdpi.com These catalysts, generated in situ from chiral amino alcohols (like (S)-α,α-diphenyl-2-pyrrolidinemethanol) and borane (B79455), effectively catalyze the enantioselective reduction of a variety of ketones. mdpi.com The mechanism involves the coordination of the ketone to the boron atom of the catalyst, positioning the borane to deliver a hydride to one specific face of the carbonyl, thus ensuring high enantioselectivity.
| Precursor | Catalyst/Reagent | Product Configuration | Enantiomeric Excess (ee) | Reference |
| α-Hydroxyacetophenone | (S,S)-Cp*Ir(OTf)(MsDPEN) | (R) | 96% | acs.org |
| 1-Phenyl-1,2-propanedione | RuCl(S,S)-Tsdpen / HCOOH/NEt₃ | (S)-2-hydroxy-1-propanone | 99% | acs.org |
| Aromatic Ketones | Chiral Lactam Alcohol / BH₃-THF | (R) | 91-98% | mdpi.com |
Organocatalytic and Metal-Catalyzed Enantioselective Transformations
Beyond the specific methods of dihydroxylation and ketone reduction, a broader range of catalytic enantioselective transformations can be applied. Organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govrsc.org Proline and its derivatives are effective organocatalysts for asymmetric aldol (B89426) reactions, which can be used to construct chiral β-hydroxy ketones, valuable precursors to 1,3-diols. acs.orgnih.govacs.org While not directly forming vicinal diols, these methods highlight the versatility of organocatalysis in creating chiral hydroxylated structures.
In the realm of metal catalysis, nickel-catalyzed reductive coupling reactions have been developed for the synthesis of monoprotected vicinal diols from aldehydes and dienol ethers. acs.orgnih.gov These reactions, utilizing ligands such as cyclodiphosphazane or VAPOL-derived phosphoramidites, can achieve excellent diastereo- and enantioselectivity, offering a complementary approach to traditional methods that typically yield unprotected diols. acs.orgnih.gov
Chemo- and Regioselective Introduction of the 4-Ethynylphenyl Moiety
Once the (S)-1-(4-halophenyl)ethane-1,2-diol precursor is synthesized, the final step is the introduction of the ethynyl group. This requires a reaction that is both chemoselective, targeting the carbon-halogen bond without affecting the hydroxyl groups, and regioselective, occurring specifically at the para-position of the phenyl ring. Palladium-catalyzed cross-coupling reactions are ideally suited for this purpose.
Sonogashira Cross-Coupling Reactions for Ethynyl Introduction
The Sonogashira coupling is the most direct and widely used method for forming a C(sp²)-C(sp) bond, making it the reaction of choice for introducing a terminal alkyne onto an aryl halide. organic-chemistry.org The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
In the synthesis of this compound, the (S)-1-(4-iodophenyl)ethane-1,2-diol or the corresponding bromo-derivative is coupled with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The TMS group serves as a protecting group for the terminal alkyne and is easily removed under mild basic or fluoride-mediated conditions. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I), and the amine base), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.
| Aryl Halide | Alkyne | Catalyst System | Product | Reference |
| (S)-1-(4-Iodophenyl)ethane-1,2-diol | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, NEt₃ | (S)-1-(4-((Trimethylsilyl)ethynyl)phenyl)ethane-1,2-diol | organic-chemistry.orgnih.gov |
| (S)-1-(4-Bromophenyl)ethane-1,2-diol | Phenylacetylene | Pd(OAc)₂, Dabco (no CuI) | (S)-1-(4-(Phenylethynyl)phenyl)ethane-1,2-diol | nih.gov |
Palladium-Catalyzed Coupling Strategies
While the classic Sonogashira reaction is highly effective, several modifications and alternative palladium-catalyzed strategies have been developed. Copper-free Sonogashira couplings have gained prominence to avoid issues associated with copper, such as the formation of diacetylene side products (Glaser coupling) and the need for strictly anaerobic conditions. organic-chemistry.orgnih.gov These protocols often employ bulky, electron-rich phosphine (B1218219) ligands that facilitate the catalytic cycle without the need for a copper co-catalyst.
Furthermore, palladium nanoparticles have been explored as recyclable catalysts for Sonogashira reactions, offering advantages in terms of catalyst separation and reuse. thieme-connect.com These strategies collectively provide a robust toolbox for the efficient and selective introduction of the ethynyl moiety onto the chiral diol scaffold, completing the synthesis of this compound. The choice of a specific palladium-catalyzed protocol often depends on the substrate's reactivity (iodides are more reactive than bromides) and the desired reaction conditions. nih.gov
Biocatalytic Synthesis and Biotransformation Pathways
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild, environmentally benign conditions. organic-chemistry.org For the production of this compound, two primary biocatalytic routes are considered: the enzymatic reduction of a carbonyl precursor and the microbial transformation of an alkene precursor.
The most direct biocatalytic route to this compound is the asymmetric reduction of the prochiral ketone, 2-hydroxy-1-(4-ethynylphenyl)ethanone. This transformation falls into the well-established category of enantioselective ketone reductions catalyzed by oxidoreductases, particularly carbonyl reductases and alcohol dehydrogenases. researchgate.netcuvillier.demdpi.com
Research on analogous α-hydroxy aromatic ketones demonstrates the feasibility of this approach. Carbonyl reductases, often sourced from yeast such as Candida magnolia or Candida parapsilosis, have shown exceptional performance in producing (S)-1-aryl-1,2-ethanediols with high yields and excellent enantiomeric excess (>99% ee). nih.govnih.gov To overcome the reliance on expensive stoichiometric cofactors like NADPH, these enzyme systems are frequently employed in whole-cell biocatalysts, typically using recombinant Escherichia coli. nih.gov These engineered microbes co-express the desired carbonyl reductase along with a secondary enzyme, such as glucose dehydrogenase (GDH) or xylanase/glucose dehydrogenase, to regenerate the NADPH cofactor in situ using a simple co-substrate like glucose or xylan. nih.govnih.govijournals.cn This self-sufficient whole-cell biocatalyst approach allows for reactions at high substrate concentrations (up to 1.0 M), making the process more scalable and economically viable. nih.gov
The table below summarizes findings from the enzymatic reduction of various α-hydroxy acetophenones, which serve as models for the synthesis of the target diol.
CMCR: Candida magnolia carbonyl reductase; GDH: Glucose dehydrogenase; SCRII: (S)-carbonyl reductase II.
An alternative pathway involves the stereoselective dihydroxylation of a styrene precursor, in this case, 4-ethynylstyrene. The microbial metabolism of styrene and its derivatives is well-documented, particularly in bacteria like Pseudomonas and Rhodococcus. frontiersin.orgnih.govresearchgate.netoup.com The predominant catabolic route is the side-chain oxygenation pathway, initiated by a styrene monooxygenase (SMO). This enzyme epoxidizes the vinyl group to form styrene oxide. Subsequently, a styrene oxide isomerase (SOI) converts the epoxide to phenylacetaldehyde, which is then further metabolized. frontiersin.org
For the synthesis of a vicinal diol, the key is to harness the initial epoxidation step and follow it with a hydrolytic ring-opening, either by an epoxide hydrolase or a dioxygenase, instead of isomerization. While direct microbial dihydroxylation of 4-ethynylstyrene to the diol has not been specifically detailed, studies on related substrates suggest its potential. For instance, naphthalene (B1677914) dioxygenase has been used for the stereospecific dihydroxylation of styrene to yield (R)-1-phenyl-1,2-ethanediol. nih.gov Furthermore, co-metabolic transformations of various substituted styrenes by styrene-degrading bacteria have been shown to produce functionalized intermediates, indicating that the enzymatic machinery can tolerate substitutions on the aromatic ring. frontiersin.orgnih.gov This suggests that a suitably selected or engineered microorganism could perform the dihydroxylation of 4-ethynylstyrene to produce the desired this compound.
Protection and Deprotection Strategies for Diol and Ethynyl Functionalities
In multi-step syntheses involving molecules with multiple reactive sites, such as this compound, the use of protecting groups is essential to ensure chemoselectivity. bham.ac.uk The key to a successful strategy is the concept of orthogonal protection, which allows for the selective removal of one protecting group without affecting others. nih.govresearchgate.net
For the terminal alkyne, trialkylsilyl groups are the most common choice. gelest.comnih.gov The trimethylsilyl (B98337) (TMS) and the more sterically hindered triisopropylsilyl (TIPS) groups are frequently used. Silyl (B83357) groups are typically stable to a wide range of reaction conditions but can be selectively removed. Fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), are highly effective for desilylation. gelest.com Alternatively, milder conditions like potassium carbonate in methanol (B129727) can cleave TMS groups, often with selectivity, leaving bulkier TIPS groups or silyl ethers intact. gelest.comorganic-chemistry.org
The vicinal diol functionality is commonly protected as a cyclic acetal (B89532) or ketal. youtube.com The reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst forms an acetonide (isopropylidene ketal), a stable protecting group that can be readily removed under acidic aqueous conditions. nih.gov
An orthogonal strategy for this compound would involve protecting the diol as an acetonide and the alkyne as a silyl derivative. The acetonide is stable to the basic or fluoride-mediated conditions used for silyl group removal, while the silyl group is stable to the acidic conditions required for acetonide cleavage. This orthogonality allows for the selective deprotection and subsequent reaction at either the diol or the ethynyl group. Research has shown that certain alkyne protecting groups, like the diphenylphosphoryl group, are orthogonal to silyl ethers, providing further options for complex synthetic routes. organic-chemistry.org
Green Chemistry Principles and Sustainable Synthesis Routes
The synthesis of this compound can be designed to align with the 12 Principles of Green Chemistry, which promote the reduction or elimination of hazardous substances and waste. yale.edunih.gov
Biocatalytic routes, as described in section 2.3, inherently adhere to several of these principles:
Catalysis (Principle 9): Enzymes are highly efficient and selective catalysts, often superior to stoichiometric reagents. yale.edu
Design for Energy Efficiency (Principle 6): Biotransformations are typically conducted at ambient temperature and pressure, minimizing energy consumption compared to conventional chemical processes that may require high temperatures. yale.edugreenchemistry-toolkit.org
Use of Renewable Feedstocks (Principle 7): Whole-cell biocatalysis can utilize simple, renewable feedstocks like sugars for both cell growth and cofactor regeneration. greenchemistry-toolkit.org
Reduce Derivatives (Principle 8): The high selectivity of enzymes can obviate the need for protection/deprotection steps, shortening the synthetic route and reducing waste generated from additional reagents. nih.gov
Safer Solvents and Auxiliaries (Principle 5): Many enzymatic reactions are performed in aqueous media, a benign and safe solvent. yale.edu
Sustainable chemical synthesis routes for vicinal diols also include methods that improve atom economy (Principle 2). For example, the asymmetric dihydroxylation of alkenes uses catalytic amounts of osmium tetroxide with a stoichiometric co-oxidant, which is an improvement over older stoichiometric methods. Modern green approaches focus on replacing toxic heavy metal catalysts and hazardous solvents. The development of biocatalytic processes, such as the conversion of sugars to intermediates like adipic acid, serves as a model for how complex chemical syntheses can be re-engineered to be more sustainable by starting from renewable resources and employing less hazardous reaction pathways. greenchemistry-toolkit.org Applying these principles to the synthesis of this compound would favor a biocatalytic reduction or dihydroxylation pathway over a multi-step classical synthesis involving hazardous reagents and extensive use of protecting groups.
Stereochemical Investigations and Chiral Properties of S 1 4 Ethynylphenyl Ethane 1,2 Diol
Absolute Configuration Determination Methodologies
Determining the absolute spatial arrangement of substituents at the chiral center of (S)-1-(4-Ethynylphenyl)ethane-1,2-diol is a critical step in its characterization. A combination of spectroscopic and crystallographic techniques can be employed for this purpose.
Spectroscopic Methods for Chiral Assignment (e.g., ECD, advanced NMR techniques)
Spectroscopic methods offer powerful tools for the non-destructive determination of absolute configuration in solution.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's absolute configuration. For aromatic compounds like this compound, the electronic transitions of the 4-ethynylphenyl chromophore would be expected to give rise to distinct ECD signals. The sign of these Cotton effects can be correlated to the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations.
Advanced NMR Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when used with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a cornerstone for assigning absolute configuration. A common approach involves the esterification of the diol with a chiral acid, such as (R)- and (S)-α-methoxy-α-phenylacetic acid (MPA), to form diastereomeric esters. The differing spatial arrangements of the phenyl group of the MPA moiety relative to the substituents of the diol lead to distinct chemical shifts in the ¹H NMR spectra of the two diastereomers. Analysis of the chemical shift differences (Δδ = δS - δR) for the protons near the chiral center allows for the determination of the absolute configuration based on established models.
Another powerful NMR-based method involves the use of chiral boron agents. These agents react with the 1,2-diol to form chiral cyclic boronate esters. The resulting diastereomeric complexes exhibit well-resolved signals in the NMR spectrum, with significant chemical shift non-equivalence, which can be used to determine both the enantiomeric purity and, in some cases, the absolute configuration by comparison with known standards or through the application of empirical rules.
A hypothetical ¹H NMR data set for the bis-(R)-MPA and bis-(S)-MPA esters of 1-(4-ethynylphenyl)ethane-1,2-diol is presented below to illustrate the principle of chemical shift differences.
| Proton | δ (ppm) in (R)-MPA ester | δ (ppm) in (S)-MPA ester | Δδ (δS - δR) (ppm) |
|---|---|---|---|
| H-1 (methine) | 5.10 | 5.15 | +0.05 |
| H-2a (methylene) | 4.25 | 4.20 | -0.05 |
| H-2b (methylene) | 4.35 | 4.32 | -0.03 |
| Aromatic H (ortho) | 7.40 | 7.35 | -0.05 |
| Aromatic H (meta) | 7.20 | 7.25 | +0.05 |
X-ray Crystallography for Structural and Stereochemical Elucidation of Derivatives
X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. purechemistry.org This technique requires the formation of a single crystal of the compound or a suitable crystalline derivative. For a molecule like this compound, which may not readily crystallize itself, derivatization with a heavy atom-containing reagent can facilitate both crystallization and the determination of the absolute structure through anomalous dispersion effects.
The process involves directing a beam of X-rays onto the crystal, which diffracts the X-rays into a specific pattern of spots. By analyzing the intensities and positions of these spots, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom. The Flack parameter, derived from the crystallographic data, provides a reliable indicator of the correctness of the assigned absolute configuration. A value close to zero confirms the assigned stereochemistry, while a value close to one indicates that the inverted structure is correct.
Enantiomeric Excess Determination and Chiral Purity Assessment
The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It is crucial to quantify the e.e. of this compound to ensure its stereochemical integrity.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and accurate method for determining enantiomeric excess. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. As the enantiomeric mixture passes through the column, the differential interactions lead to a separation in their retention times. The relative areas of the two peaks in the chromatogram correspond directly to the ratio of the enantiomers in the sample, from which the e.e. can be calculated.
NMR Spectroscopy with Chiral Derivatizing Agents: As mentioned previously, NMR spectroscopy in the presence of a chiral derivatizing agent can be used to determine the e.e. After derivatization, the resulting diastereomers will exhibit distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative concentrations, and thus the enantiomeric excess of the original diol, can be accurately determined.
Stereodynamic Studies and Conformational Analysis
The biological activity and chemical reactivity of a flexible molecule like this compound are influenced by its conformational preferences. Stereodynamic studies aim to understand the different spatial arrangements (conformers) of the molecule and the energy barriers between them.
Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to explore the potential energy surface of the molecule. acs.org These calculations can identify the most stable conformers and the transition states connecting them. For this compound, the key conformational flexibility lies in the rotation around the C1-C2 bond and the C1-aryl bond. Intramolecular hydrogen bonding between the two hydroxyl groups is expected to play a significant role in stabilizing certain conformations.
NMR Spectroscopy: Variable-temperature NMR studies can provide experimental insight into the conformational dynamics. Changes in the chemical shifts and coupling constants with temperature can be analyzed to determine the relative populations of different conformers and the thermodynamic parameters for their interconversion. Nuclear Overhauser Effect (NOE) experiments can also provide information about the through-space proximity of different protons, which helps in elucidating the preferred solution-state conformation.
Chiral Recognition Phenomena in the Context of this compound
Chiral recognition is the process by which a chiral molecule interacts selectively with one enantiomer of another chiral molecule. This phenomenon is the basis for enantioselective catalysis, chiral separations, and the specific interactions of chiral drugs with their biological targets.
This compound, with its defined stereochemistry and potential for hydrogen bonding and π-π stacking interactions, could act as a chiral selector or be recognized by other chiral molecules. For instance, it could be explored as a chiral ligand for a metal catalyst in asymmetric synthesis. The diol moiety can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.
Furthermore, the ethynylphenyl group can participate in π-stacking interactions, which can contribute to the stability and selectivity of the diastereomeric complexes formed during chiral recognition events. The study of these interactions is crucial for the rational design of new chiral catalysts, resolving agents, and materials with specific chiroptical properties. The ability of chiral diols to act as organocatalysts, often through hydrogen bonding interactions, is also an area of active research. nih.gov
Reactivity and Mechanistic Studies of S 1 4 Ethynylphenyl Ethane 1,2 Diol
Reactivity of the Vicinal Diol Functionality
The vicinal diol, or glycol, is a common functional group in organic chemistry, characterized by two hydroxyl groups on adjacent carbon atoms. In (S)-1-(4-ethynylphenyl)ethane-1,2-diol, this moiety consists of a primary and a stereogenic secondary benzylic alcohol. This structural arrangement dictates the regioselectivity and stereoselectivity of its reactions.
Oxidation: The oxidation of the vicinal diol in this compound can proceed selectively due to the different nature of the two hydroxyl groups. The secondary benzylic alcohol is activated by the adjacent phenyl ring, making it more susceptible to oxidation than the primary alcohol. researchgate.net Catalytic systems have been developed for the selective mono-oxidation of 1,2-diols to α-hydroxy ketones. For instance, gold nanocrystals have been shown to selectively catalyze the oxidation of the benzylic hydroxy group in 1-phenylethane-1,2-diol to yield 2-hydroxy-1-phenylethan-1-one. researchgate.net Similarly, manganese-based catalysts in the presence of hydrogen peroxide are effective for the selective oxidation of secondary and benzylic positions over primary positions in 1,2-diols. nih.gov
Applying these principles, the selective oxidation of this compound is expected to yield (S)-2-hydroxy-1-(4-ethynylphenyl)ethan-1-one. More aggressive oxidation conditions, such as using periodic acid (H₅IO₆), can lead to the oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups, a reaction known as the Malaprade reaction. rsc.org In the case of 1-phenylethane-1,2-diol, this cleavage would yield benzaldehyde (B42025) and formaldehyde. rsc.org
Interactive Table: Oxidation Pathways of Vicinal Diols
| Reaction Type | Reagent/Catalyst | Expected Product from this compound | Reference |
|---|---|---|---|
| Selective Mono-oxidation | Gold Nanocrystals (AuNCs) / O₂ | (S)-2-hydroxy-1-(4-ethynylphenyl)ethan-1-one | researchgate.net |
| Selective Mono-oxidation | Mn salt / Pyridine-2-carboxylic acid / H₂O₂ | (S)-2-hydroxy-1-(4-ethynylphenyl)ethan-1-one | nih.gov |
| Oxidative Cleavage | Periodic Acid (H₅IO₆) | 4-Ethynylbenzaldehyde and Formaldehyde | rsc.org |
| Oxidative Cleavage | Polyoxometalate (H₅PV₂Mo₁₀O₄₀) | 4-Ethynylbenzaldehyde and Formaldehyde | acs.org |
Reduction: The reduction of vicinal diols typically involves the removal of both hydroxyl groups to form an alkene, a process known as deoxydehydration (DODH). royalsocietypublishing.org This transformation is valuable for converting biomass-derived polyols into olefins. Homogeneous catalysts, often based on high-valent metals like molybdenum, rhenium, or vanadium, are employed for this reaction, which uses a sacrificial reductant such as a phosphine (B1218219) or a secondary alcohol. royalsocietypublishing.orgchemrxiv.org The general mechanism involves the condensation of the diol with a metal-oxo bond, followed by reduction of the resulting metal-oxo-diolate and subsequent extrusion of the alkene. royalsocietypublishing.org For this compound, the DODH reaction would result in the formation of 4-ethynylstyrene. The stereochemistry of the starting diol can influence the reaction pathway and efficiency. chemrxiv.org
The presence of a primary and a secondary hydroxyl group allows for selective esterification and etherification, typically at the less sterically hindered primary position.
Esterification: Selective monoesterification of the primary hydroxyl group can be achieved by controlling the reaction conditions and stoichiometry of the acylating agent. Reagents like acyl chlorides or carboxylic acids (under activation, e.g., Mitsunobu conditions) can be used. For instance, methods using resin-bound triarylphosphonium iodide have been developed for the efficient mono-esterification of symmetrical diols, a principle that can be extended to achieve selectivity in unsymmetrical diols based on steric hindrance. researchgate.net Under more forcing conditions, with an excess of the acylating agent, di-esterification can occur, protecting both hydroxyl groups.
Etherification: Similarly, etherification reactions, such as the Williamson ether synthesis, can be directed selectively to the primary alcohol. By using a stoichiometric amount of a suitable base (e.g., sodium hydride), the more acidic and less hindered primary alcohol can be deprotonated preferentially to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would yield a mono-ether at the primary position. Formation of the di-ether would require stronger bases and an excess of the alkylating agent.
The two adjacent hydroxyl groups of the vicinal diol moiety can act as a bidentate ligand, coordinating to a single metal center to form a stable five-membered chelate ring. nih.gov This chelation is a key feature in the mechanism of many metal-catalyzed reactions involving diols. For example, the dimethyltin(IV)dichloride-catalyzed oxidation of 1,2-diols proceeds through the formation of a stannylene acetal (B89532), which activates the diol moiety. rsc.orgresearchgate.net
This compound can form complexes with a variety of metal ions, including those of boron (forming boronate esters), tin, copper, and iron. researchgate.net The formation of these complexes can alter the reactivity of the diol, protect it during reactions at the ethynyl (B1212043) group, or be the basis for its application as a ligand in catalysis or as a metal sensor. The stereochemistry of the diol can influence the geometry and stability of the resulting metal complex.
Reactivity of the Terminal Ethynyl Group
The terminal alkyne is a versatile functional group, known for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
The terminal ethynyl group of this compound is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.org This reaction is the cornerstone of "click chemistry," a concept developed by K. B. Sharpless, which describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov
The CuAAC reaction involves the coupling of a terminal alkyne with an azide (B81097) to regioselectively form a 1,4-disubstituted-1,2,3-triazole. nih.gov The reaction is extremely reliable and tolerant of a wide range of functional groups, including the diol moiety present in the molecule. The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide. wikipedia.org The copper(I) catalyst can be generated from various sources, as detailed in the table below. The resulting triazole ring is highly stable and can act as a rigid linker in larger molecular constructs, making this reaction invaluable for bioconjugation, materials science, and drug discovery. nih.gov
A complementary reaction is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which regioselectively yields the 1,5-disubstituted-1,2,3-triazole isomer. organic-chemistry.org
Interactive Table: Common Catalytic Systems for CuAAC Reaction
| Copper Source | Reducing Agent (if needed) | Ligand/Additive | Solvent | Reference |
|---|---|---|---|---|
| CuSO₄·5H₂O | Sodium Ascorbate | None | t-BuOH/H₂O | nih.gov |
| CuI | None | DIPEA (Diisopropylethylamine) | Various organic | organic-chemistry.org |
| [CuBr(PPh₃)₃] | None | None (ligand is part of complex) | Toluene | organic-chemistry.org |
| Cu/C | None | None | Ethanol/H₂O | nih.gov |
| Cu(OAc)₂ | Sodium Ascorbate | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | DMSO/H₂O | wikipedia.org |
| [(NHC)CuX] | None | N-Heterocyclic Carbene (NHC) | Neat or various organic | nih.gov |
Alkyne Metathesis: Alkyne metathesis is a reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by high-oxidation-state metal alkylidyne complexes, typically of molybdenum or tungsten. d-nb.info Phenylacetylene derivatives are competent substrates for this transformation. researchgate.net this compound can participate in self-metathesis to form a symmetrical dimer or in cross-metathesis with other terminal or internal alkynes to generate new, unsymmetrical alkynes. d-nb.infonsf.gov This reaction provides a powerful method for the synthesis of complex internal alkynes from simpler precursors.
Cycloaddition Reactions: The ethynyl group can also participate in pericyclic reactions, most notably as a 2π component (dienophile) in the Diels-Alder reaction. organic-chemistry.org This [4+2] cycloaddition involves reaction with a conjugated diene to form a substituted 1,4-cyclohexadiene (B1204751) ring. ucalgary.ca The reaction's rate and efficiency are enhanced when the dienophile possesses electron-withdrawing groups, although terminal alkynes themselves can react under thermal conditions. organic-chemistry.orgmasterorganicchemistry.com The reaction of this compound with a diene like 1,3-butadiene (B125203) would yield a derivative of 1,4-cyclohexadiene. This provides a robust method for constructing six-membered rings with high stereocontrol. wikipedia.org Other cycloadditions, such as [2+2] reactions with alkenes to form cyclobutenes, are also possible, often under photochemical or metal-catalyzed conditions. nih.gov
Interactive Table: Examples of Diels-Alder Reactions with Alkyne Dienophiles
| Diene | Dienophile | Product Type | Reference |
|---|---|---|---|
| 1,3-Butadiene | Ethyne | 1,4-Cyclohexadiene | ucalgary.ca |
| Cyclopentadiene | Dimethyl acetylenedicarboxylate | Bicyclo[2.2.1]hepta-2,5-diene derivative | wikipedia.org |
| (E)-1,3-Nonadiene | Various functionalized alkynes | Substituted 1,4-Cyclohexadiene | nih.gov |
| Anthracene | Phenylacetylene | Substituted Dibenzo-barrelene | researchgate.net |
Hydration and Other Addition Reactions to the Triple Bond
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to electrophilic addition reactions. The hydration of terminal alkynes is a classic transformation that typically yields methyl ketones, and this reactivity is expected for this compound.
The hydration of alkynes can be catalyzed by mercury(II) salts in the presence of aqueous acid. libretexts.orglibretexts.org The reaction proceeds with Markovnikov regioselectivity, where the hydroxyl group adds to the more substituted carbon of the alkyne. libretexts.org For a terminal alkyne, this initially forms an enol intermediate which rapidly tautomerizes to the more stable keto form. libretexts.orgmasterorganicchemistry.com In the case of this compound, this would result in the formation of a methyl ketone.
Alternatively, hydroboration-oxidation offers a complementary method for alkyne hydration, yielding the anti-Markovnikov product. quizlet.com This two-step procedure involves the addition of a borane (B79455) reagent across the triple bond, followed by oxidation with hydrogen peroxide in a basic medium. quizlet.com For a terminal alkyne, this sequence leads to the formation of an aldehyde. libretexts.org
The following table illustrates the expected outcomes for the hydration of this compound under different catalytic conditions, based on established alkyne chemistry.
| Catalyst/Reagents | Expected Major Product | Regioselectivity |
| HgSO₄, H₂SO₄, H₂O | (S)-1-(4-acetylphenyl)ethane-1,2-diol | Markovnikov |
| 1. Sia₂BH; 2. H₂O₂, NaOH | (S)-1-(4-(2-oxoethyl)phenyl)ethane-1,2-diol | anti-Markovnikov |
Beyond hydration, the triple bond can undergo other addition reactions, such as halogenation. The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) would lead to the formation of di- or tetra-haloalkanes, depending on the stoichiometry of the halogen used.
Reactivity of the Phenyl Ring and Aromatic Substitutions
The phenyl ring in this compound is subject to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The rate and regioselectivity of these substitutions are influenced by the directing effects of the substituents on the ring: the ethynyl group and the 1,2-dihydroxyethyl group.
The ethynyl group is generally considered to be a deactivating group and a meta-director for electrophilic aromatic substitution. Conversely, the alkyl-based diol substituent is an activating group and an ortho-, para-director. Given that the two substituents are para to each other, the directing effects will influence the positions ortho to the diol group and meta to the ethynyl group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. The precise location of substitution would depend on the relative activating and deactivating strengths of the existing substituents.
The table below outlines potential electrophilic aromatic substitution reactions for this compound and the likely isomeric products.
| Reaction | Reagents | Potential Products |
| Nitration | HNO₃, H₂SO₄ | (S)-1-(4-ethynyl-2-nitrophenyl)ethane-1,2-diol |
| Bromination | Br₂, FeBr₃ | (S)-1-(2-bromo-4-ethynylphenyl)ethane-1,2-diol |
| Sulfonation | Fuming H₂SO₄ | (S)-2-(4-ethynylphenyl)ethane-1,2-diol-3-sulfonic acid |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses
Kinetic studies, for example, can help determine the rate-determining step of a reaction. For the acid-catalyzed hydration of phenylacetylenes, it has been shown that the reaction rate is dependent on the concentration of both the alkyne and the acid catalyst, indicating that both are involved in the rate-determining step. rsc.org
Spectroscopic methods are invaluable for identifying reaction intermediates and products. For instance, in the hydration of an alkyne, the disappearance of the characteristic alkyne C≡C stretch in the infrared (IR) spectrum and the appearance of a carbonyl C=O stretch would confirm the conversion to a ketone or aldehyde. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information about the final product, confirming its regiochemistry.
For electrophilic aromatic substitution, the mechanism is generally understood to proceed via a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The first step, the attack of the electrophile by the aromatic ring, is typically the slow, rate-determining step. masterorganicchemistry.com The subsequent deprotonation to restore aromaticity is fast. masterorganicchemistry.com Spectroscopic techniques can be employed to detect or infer the presence of such intermediates under specific conditions.
The following table summarizes the analytical techniques that would be instrumental in studying the reaction mechanisms of this compound.
| Analytical Technique | Application in Mechanistic Studies |
| Kinetic Analysis | Determination of reaction order, rate constants, and activation parameters to elucidate the rate-determining step. |
| Infrared (IR) Spectroscopy | Monitoring the disappearance of reactant functional groups (e.g., C≡C-H) and the appearance of product functional groups (e.g., C=O). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of products and intermediates, determination of regiochemistry and stereochemistry. |
| Mass Spectrometry (MS) | Identification of product and intermediate masses, fragmentation patterns for structural clues. |
| Computational Chemistry | Modeling of reaction pathways, transition states, and intermediate stabilities to support proposed mechanisms. uni-wuppertal.de |
Derivatives and Structure Activity Relationship Sar Studies Based on the S 1 4 Ethynylphenyl Ethane 1,2 Diol Scaffold
Design and Synthesis of Novel Analogs with Modified Phenyl, Ethynyl (B1212043), or Diol Moieties
The design and synthesis of novel analogs of (S)-1-(4-ethynylphenyl)ethane-1,2-diol can be systematically approached by modifying its three key structural components: the phenyl ring, the ethynyl group, and the diol moiety.
Modification of the Phenyl Ring: The aromatic nature of the phenyl ring allows for the introduction of various substituents at different positions. These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can affect its interaction with biological targets. For instance, introducing electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -F, -NO2) can alter the pKa of the diol and the reactivity of the ethynyl group. The synthesis of such analogs can be achieved through standard aromatic substitution reactions on a suitable precursor or by starting from an already substituted phenyl derivative.
Modification of the Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in various chemical transformations, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and reduction to an alkene or alkane. nih.gov Replacing the ethynyl group with other functionalities can have a profound impact on the molecule's shape, rigidity, and ability to form specific interactions. For example, conversion to a triazole ring via click chemistry can introduce hydrogen bond donors and acceptors, potentially leading to new interactions with a target protein.
Modification of the Diol Moiety: The 1,2-diol is a key feature that imparts chirality and hydrogen bonding capabilities to the molecule. Modifications can include esterification or etherification of one or both hydroxyl groups to modulate polarity and bioavailability. For instance, the synthesis of dioxolane derivatives by reacting the diol with aldehydes or ketones can serve to protect the diol or act as a key structural element for biological activity, as seen in some ecdysteroid derivatives. mdpi.com Furthermore, the stereochemistry of the diol is crucial, and the synthesis of the (R)-enantiomer or diastereomers would be essential for a comprehensive SAR study.
A hypothetical synthetic scheme for generating a library of analogs is presented below:
| Starting Material | Reagent/Condition | Moiety Modified | Resulting Analog |
| (S)-1-(4-aminophenyl)ethane-1,2-diol | NaNO2, HCl, then CuC≡CH | Phenyl | This compound |
| This compound | R-N3, Cu(I) catalyst | Ethynyl | (S)-1-(4-(1-R-1,2,3-triazol-4-yl)phenyl)ethane-1,2-diol |
| This compound | R-COCl, Pyridine | Diol | Mono- or di-ester of this compound |
| This compound | Acetone (B3395972), H+ catalyst | Diol | (S)-2,2-dimethyl-4-(4-ethynylphenyl)-1,3-dioxolane |
Investigation of Substituent Effects on Chemical Reactivity and Potential Biological Interactions
Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring increase the acidity of the terminal alkyne's proton, potentially enhancing its ability to act as a hydrogen bond donor or participate in metal coordination. Conversely, electron-donating groups (EDGs) can increase the electron density of the aromatic ring and the alkyne, which may influence π-π stacking interactions with aromatic residues in a protein binding pocket.
Steric Effects: The size and position of substituents on the phenyl ring can create steric hindrance, which may either promote or hinder binding to a biological target. For example, a bulky substituent at the ortho position could force the diol side chain into a specific conformation that is favorable for binding.
The following table summarizes the predicted effects of different substituents on the properties of the this compound scaffold:
| Substituent (R) on Phenyl Ring | Electronic Effect | Predicted Impact on Reactivity | Potential Biological Implication |
| -NO2 | Strong EWG | Increased acidity of alkyne proton | Enhanced hydrogen bonding potential |
| -Cl, -F | Halogen (Inductive EWG) | Moderate increase in alkyne acidity | Can improve binding affinity through halogen bonding |
| -CH3 | Weak EDG | Slight decrease in alkyne acidity | May enhance hydrophobic interactions |
| -OCH3 | Strong EDG | Decreased alkyne acidity | Can act as a hydrogen bond acceptor |
Stereochemical Influence on Derivative Properties and Functionality
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems are themselves chiral. The (S)-configuration of the diol in the parent scaffold is a critical determinant of its three-dimensional shape and how it interacts with chiral biological macromolecules like proteins and enzymes.
The two hydroxyl groups of the diol can act as hydrogen bond donors and acceptors. The specific spatial arrangement of these groups in the (S)-enantiomer will dictate the geometry of these interactions. It is highly probable that the (R)-enantiomer would exhibit a different biological activity profile. In many cases, one enantiomer is significantly more active than the other (the eutomer), while the other may be inactive or even have undesirable off-target effects (the distomer).
For example, in a hypothetical interaction with a protein kinase, the (S)-diol might form specific hydrogen bonds with the hinge region of the ATP binding site, while the (R)-diol, due to its different spatial orientation, may be unable to form these same interactions, leading to a loss of inhibitory activity.
A comparative study of the biological activities of the (S) and (R) enantiomers, as well as any diastereomers formed from modifications, is therefore essential for a complete SAR understanding.
Rational Design of Libraries for High-Throughput Screening (HTS) in Research Contexts
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify "hits" with a desired biological activity. The rational design of compound libraries based on the this compound scaffold is crucial for maximizing the efficiency of HTS campaigns.
A well-designed library should exhibit a high degree of structural diversity to explore a wide range of chemical space around the core scaffold. This can be achieved by systematically varying the substituents on the phenyl ring, the modifications of the ethynyl group, and the derivatization of the diol moiety.
For instance, a "focused library" could be designed to target a specific family of proteins, such as protein kinases. nih.gov In this case, modifications would be chosen to mimic the key interactions of known kinase inhibitors, such as hydrogen bonding with the hinge region and occupation of hydrophobic pockets. The ethynylphenyl group could serve as a scaffold to position functional groups in a manner that mimics the adenine region of ATP.
The following table outlines a potential design for a focused library based on the this compound scaffold for kinase inhibitor screening:
| Moiety to Modify | Type of Modification | Rationale |
| Phenyl Ring | Introduction of small, polar substituents (e.g., -NH2, -OH) at various positions. | To probe for additional hydrogen bonding interactions in the ATP binding site. |
| Ethynyl Group | Conversion to small, heterocyclic rings (e.g., triazole, isoxazole) via cycloaddition reactions. | To introduce hydrogen bond donors and acceptors and explore different vector spaces. |
| Diol Moiety | Mono-etherification with small alkyl or PEG chains. | To improve solubility and pharmacokinetic properties while maintaining a key hydrogen bonding interaction. |
Computational and In Silico Approaches to SAR Predictions for Novel Derivatives
Computational and in silico methods are invaluable tools in modern drug discovery for predicting the SAR of novel derivatives before their synthesis, thereby saving time and resources.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For the this compound scaffold, a QSAR model could be developed by synthesizing a diverse set of analogs, measuring their biological activity, and then using statistical methods to identify the physicochemical properties (e.g., logP, molar refractivity, electronic parameters) that are most important for activity.
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of novel analogs. This involves placing the 3D structure of the ligand into the binding site of the protein and calculating a "docking score" that estimates the binding energy. This can help to prioritize the synthesis of compounds that are predicted to bind most strongly.
Pharmacophore Modeling: A pharmacophore model is a three-dimensional arrangement of the essential features of a molecule that are required for biological activity. By aligning a set of active compounds, a common pharmacophore can be identified. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.
For the this compound scaffold, a hypothetical pharmacophore might consist of:
A hydrogen bond donor (from one of the diol's hydroxyl groups).
A hydrogen bond acceptor (from the other hydroxyl group).
An aromatic feature (from the phenyl ring).
A hydrophobic feature (from the ethynyl group).
By employing these computational approaches, researchers can gain valuable insights into the SAR of this scaffold and rationally design novel derivatives with improved biological properties.
Biological and Biochemical Investigations of S 1 4 Ethynylphenyl Ethane 1,2 Diol and Its Analogs
In Vitro Biological Activity Assays
While direct in vitro biological activity assays for (S)-1-(4-Ethynylphenyl)ethane-1,2-diol have not been reported, studies on analogous compounds provide a basis for predicting its potential interactions with biological systems.
Research on compounds with similar structural features suggests that this compound could be a candidate for enzyme inhibition studies. For instance, various derivatives of 1,2-diols and compounds bearing ethynyl (B1212043) moieties have been investigated for their effects on a range of enzymes.
A series of novel 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives were synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Several of these compounds demonstrated potent and selective inhibition of COX-2, with IC50 values in the low micromolar range. nih.goveurekaselect.com While structurally different from this compound, this highlights the potential for molecules with aromatic rings to interact with the active sites of enzymes like cyclooxygenases.
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|
| 1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one (4a) | 0.07-0.22 | 170 - 703.7 |
| 3-(3,4-dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (4g) | 0.07-0.22 | 170 - 703.7 |
| 3-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (4h) | 0.07-0.22 | 170 - 703.7 |
Furthermore, studies on epoxide hydrolases have shown that these enzymes can act on phenyl-1,2-ethane-diol derivatives. researchgate.net This suggests that this compound could potentially interact with and modulate the activity of enzymes involved in epoxide metabolism.
The development of radioligand binding assays has been a powerful tool in drug discovery for identifying and characterizing the interactions of compounds with various receptors. nih.gov Although no specific receptor binding data exists for this compound, its structure suggests potential interactions with receptors that recognize small aromatic molecules. The general principles of receptor binding assays involve measuring the affinity of a ligand for a receptor, which can be a crucial first step in understanding its pharmacological effects. nih.gov
Mechanistic Exploration of Observed Biochemical Effects
Without observed biochemical effects for the target compound, this section remains speculative. However, based on its structure, potential mechanisms could involve interactions with enzymes or receptors that have binding pockets accommodating a phenyl ring with a small, polar side chain. The ethynyl group could also participate in specific interactions or be a site for metabolic activity.
Interactions with Biomolecules (e.g., proteins, DNA, carbohydrates)
The potential for this compound to interact with biomolecules can be inferred from its chemical structure. The aromatic phenyl ring could engage in hydrophobic and π-stacking interactions with amino acid residues in proteins. The diol functional group can form hydrogen bonds, potentially contributing to binding affinity and specificity. The ethynyl group, being a rigid and linear moiety, could also influence binding by fitting into specific hydrophobic channels in a protein's active site.
Metabolic Transformations and Biotransformation Pathways (e.g., microbial, in vitro enzymatic systems)
Studies on the in vitro metabolism of 4-ethynylbiphenyl, a compound that shares the ethynylphenyl group with the target molecule, provide valuable insights into potential metabolic pathways. The metabolism of 4-ethynylbiphenyl was found to be dependent on NADPH and was stimulated by pretreatment with phenobarbitone or 3-methylcholanthrene, suggesting the involvement of cytochrome P450 enzymes. nih.gov The primary metabolic transformation was the oxidation of the ethynyl group, leading to the formation of biphenyl-4-ylacetic acid as the major metabolite. nih.govnih.gov No metabolites with the intact ethynyl group were detected. nih.gov
In rats and rabbits, 4-ethynylbiphenyl undergoes extensive metabolism, including aromatic hydroxylation and oxidation of the ethynyl group. nih.gov The major metabolites identified were 4'-hydroxybiphenyl-4-ylacetic acid and biphenyl-4-ylacetic acid. nih.gov These findings suggest that the ethynyl group of this compound would likely be a primary site of metabolic oxidation in vivo. The diol moiety could also be a substrate for conjugation reactions, such as glucuronidation or sulfation, which are common pathways for the metabolism of compounds containing hydroxyl groups.
| Parent Compound | Metabolic Reaction | Major Metabolite(s) | Enzyme System Implicated |
|---|---|---|---|
| 4-Ethynylbiphenyl | Oxidation of ethynyl group, Aromatic hydroxylation | Biphenyl-4-ylacetic acid, 4'-Hydroxybiphenyl-4-ylacetic acid | Cytochrome P450 |
Design and Synthesis of Biological Probes and Imaging Agents
The unique structural features of this compound, namely the terminal alkyne and the vicinal diol, present a versatile scaffold for the design and synthesis of sophisticated biological probes and imaging agents. The strategic functionalization of these groups allows for the modular attachment of various components, including reporter molecules, targeting ligands, and solubility modifiers, to create tools for studying biological systems.
The primary strategy for converting this compound into a biological probe revolves around its terminal ethynyl group. This functional group is particularly amenable to bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for the conjugation of sensitive biomolecules. alliedacademies.org The reaction forms a stable triazole linkage, connecting the ethynylphenyl core to a molecule bearing an azide (B81097) group. nih.gov
The design of a probe based on this scaffold would typically involve the following components:
The Scaffold: this compound provides the fundamental structure.
The Reporter Group: An azide-functionalized reporter molecule, such as a fluorophore (e.g., a coumarin, rhodamine, or BODIPY dye derivative), can be attached to the scaffold via the CuAAC reaction. scilit.comnih.gov The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, for a specific imaging application. nih.gov
The Targeting Ligand: To direct the probe to a specific biological target (e.g., a receptor, enzyme, or cell type), a targeting moiety can be incorporated. This could be achieved by functionalizing the diol group of the scaffold or by using a bifunctional linker.
The Linker: A linker or spacer arm can be introduced between the scaffold and the reporter or targeting group to optimize the probe's properties, such as solubility, steric hindrance, and binding affinity.
A hypothetical synthetic approach to a fluorescent probe derived from this compound is outlined below. This involves a two-step process: the synthesis of an azide-functionalized fluorophore and its subsequent conjugation to the scaffold via click chemistry.
Step 1: Synthesis of an Azide-Functionalized Fluorophore
A common fluorophore, such as 7-hydroxycoumarin, can be functionalized with an azide group. This is typically achieved by reacting the fluorophore with a short linker containing a leaving group (e.g., a tosylate or halide) and an azide, or by converting a primary amine on a functionalized fluorophore to an azide.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide-functionalized fluorophore is then reacted with this compound in the presence of a copper(I) catalyst. The copper(I) species can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663), and a reducing agent like sodium ascorbate. A ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the copper(I) catalyst and improve reaction efficiency.
The resulting product is a triazole-linked conjugate of the this compound scaffold and the fluorescent reporter. Further modifications could be made to the diol group, for example, by converting it to an acetonide to alter its polarity or by selectively oxidizing one of the hydroxyl groups to an aldehyde for subsequent bioconjugation reactions. nih.gov
The table below outlines the components and potential reaction conditions for the synthesis of a hypothetical fluorescent probe based on this design.
| Component | Description | Example |
| Scaffold | The core molecular framework. | This compound |
| Reporter | The signaling moiety. | Azide-functionalized coumarin |
| Catalyst | Facilitates the cycloaddition. | Copper(II) sulfate / Sodium ascorbate |
| Ligand | Stabilizes the catalyst. | Tris-(benzyltriazolylmethyl)amine (TBTA) |
| Solvent | The reaction medium. | t-Butanol/Water mixture |
| Temperature | The reaction temperature. | Room Temperature |
The modular nature of this synthetic approach allows for the creation of a library of probes with varying properties by simply changing the azide-functionalized component. This flexibility is a key advantage in the development of tailored imaging agents for specific biological questions. The resulting poly(phenylene ethynylene) structures, which can be formed from such building blocks, have been shown to be effective fluorogenic probes. nih.gov
Applications and Potential Utilities in Advanced Materials and Chemical Biology
Utilization as a Chiral Building Block in Complex Molecule Synthesis
Chiral diols are fundamental building blocks in the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. alfachemic.comresearchgate.net The stereodefined 1,2-diol moiety of (S)-1-(4-Ethynylphenyl)ethane-1,2-diol can be used to introduce specific stereocenters into a target molecule. This is crucial in drug development, where the therapeutic activity of a compound is often dependent on its stereochemistry.
The synthesis of chiral 1,2-diols can be achieved through various methods, such as the enantioselective aldol (B89426) reaction of α-hydroxyacetates or the asymmetric dihydroxylation of alkenes. thieme-connect.com Once obtained, these chiral diols can serve as precursors for a variety of other chiral compounds. alfachemic.com The presence of the ethynylphenyl group offers a site for further functionalization through reactions like Sonogashira coupling, allowing for the construction of more elaborate molecular frameworks.
Table 1: Representative Asymmetric Transformations Employing Chiral Diol-Based Auxiliaries This table presents representative data for analogous chiral diol systems to illustrate the potential efficacy of this compound as a chiral auxiliary.
| Reaction Type | Substrate | Product | Enantiomeric Excess (ee %) |
| Asymmetric Aldol Reaction | Benzaldehyde (B42025) | (R)-1,2-Diphenyl-1,2-ethanediol | >95 |
| Asymmetric Allylation | Acetophenone | (S)-1-Phenyl-3-buten-1-ol | 92 |
| Asymmetric Diels-Alder | Cyclopentadiene and Methyl Acrylate | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester | 88 |
Integration into Polymer Architectures and Macromolecular Design
The terminal alkyne group of this compound makes it an excellent monomer for the synthesis of novel polymers. numberanalytics.com Polymerization of alkynes can lead to materials with unique electronic and optical properties. numberanalytics.com Specifically, the ethynylphenyl moiety can be incorporated into poly(arylene ethynylene)s (PAEs), a class of conjugated polymers known for their applications in organic electronics. nih.govresearchgate.net
The chirality of the diol can impart a helical structure to the polymer backbone, leading to the formation of chiral polymers. uow.edu.au This is of significant interest for applications in chiral separations, sensing, and chiroptical materials. Furthermore, the alkyne group is amenable to "click chemistry" reactions, such as the azide-alkyne cycloaddition, which provides a highly efficient and selective method for polymer functionalization. numberanalytics.com
Table 2: Potential Polymerization Methods for this compound This table outlines potential polymerization strategies for the subject compound based on the reactivity of its ethynyl (B1212043) group.
| Polymerization Technique | Co-monomer (if applicable) | Resulting Polymer Type | Potential Properties |
| Alkyne Metathesis | None | Polyacetylene derivative | Conductive, Chiroptical |
| Sonogashira Polycondensation | Diiodo-arene | Poly(arylene ethynylene) | Fluorescent, Semiconducting |
| Azide-Alkyne "Click" Polymerization | Diazide | Polytriazole | High thermal stability, Functionalizable |
Role in Supramolecular Chemistry and Self-Assembly Processes
Chiral molecules are known to form ordered supramolecular assemblies with helical structures. nih.gov The transfer of chirality from the molecular level to the supramolecular level is a key principle in the design of complex, functional nanosystems. acs.org The this compound molecule, with its defined stereochemistry and potential for hydrogen bonding through the diol group, is a prime candidate for directed self-assembly.
These molecules could potentially form chiral aggregates, such as nanofibers or helical ribbons, in solution or on surfaces. acs.org The ethynyl group can further participate in intermolecular interactions or be used to anchor the assemblies to substrates. researchgate.net Such chiral supramolecular structures are of interest for applications in asymmetric catalysis, chiral recognition, and the development of responsive materials. researchgate.net
Development of Functional Materials and Smart Systems
The combination of a chiral diol and an ethynyl group in a single molecule opens up avenues for the creation of advanced functional materials. The ethynyl group can be used to functionalize surfaces, such as gold or silicon, to create chiral interfaces with specific recognition properties. researchgate.net Materials incorporating this compound could exhibit interesting chiroptical properties, such as circular dichroism and circularly polarized luminescence.
Furthermore, the reactivity of the alkyne allows for its use in the development of cross-linkable polymers and gels. nih.gov For instance, thiol-yne click chemistry can be used to form highly cross-linked networks with tunable mechanical properties. acs.org The inherent chirality of the cross-linking agent could lead to materials with unique macroscopic properties.
Applications in Catalyst Design and Ligand Development
Chiral diols are widely used as ligands in transition-metal catalyzed asymmetric reactions. nih.gov The two hydroxyl groups of the diol can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. alfachemic.com The this compound can be used directly as a chiral ligand or serve as a precursor for the synthesis of more complex ligands, such as chiral diphosphines. alfachemic.com
The ethynylphenyl moiety provides a rigid backbone for the ligand and allows for electronic and steric tuning of the catalyst. The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis, which is essential for the efficient synthesis of enantiomerically pure compounds. researchgate.net
Table 3: Potential Asymmetric Catalytic Reactions Utilizing Ligands Derived from Chiral Diols This table provides examples of asymmetric reactions where ligands based on chiral diols, similar to the subject compound, could be employed.
| Catalytic Reaction | Metal Center | Substrate Example | Product Example | Potential Enantioselectivity |
| Asymmetric Hydrogenation | Rhodium (Rh) | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | High |
| Asymmetric C-H Alkynylation | Copper (Cu) | Ferrocene | (R)-1-Ethynyl-2-methylferrocene | Moderate to High |
| Asymmetric Allylboration | - (Organocatalysis) | Benzaldehyde | (R)-1-Phenyl-3-buten-1-ol | High |
Theoretical and Computational Studies of S 1 4 Ethynylphenyl Ethane 1,2 Diol
Quantum Chemical Calculations of Electronic Structure, Energy, and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of (S)-1-(4-Ethynylphenyl)ethane-1,2-diol. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels.
Electronic Structure: DFT calculations can map the electron density surface, revealing the distribution of charge across the molecule. For this compound, these calculations would likely show a higher electron density around the oxygen atoms of the diol group and the π-system of the phenyl and ethynyl (B1212043) groups. This information is crucial for predicting the molecule's reactivity and intermolecular interactions. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and electronic excitation properties.
Energy and Stability: By performing geometry optimization, quantum chemical calculations can identify the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy conformation. For a flexible molecule like this diol, multiple low-energy conformers may exist, differing in the orientation of the hydroxyl groups and the rotation around the C-C single bonds. The relative energies of these conformers can be calculated to determine their population at a given temperature.
Reactivity Descriptors: The electronic structure data from DFT can be used to calculate various reactivity descriptors. The Fukui function, for instance, can predict the most likely sites for nucleophilic or electrophilic attack. For this compound, the oxygen atoms of the diol would be predicted as likely sites for electrophilic attack, while the carbon atoms of the ethynyl group could be susceptible to nucleophilic addition.
| Calculated Property | Predicted Value/Observation | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |
| Most Negative Atomic Charges | Oxygen atoms of the diol | Predicts sites for electrophilic attack and hydrogen bonding. |
| Most Positive Atomic Charges | Hydrogen atoms of the diol | Predicts sites for nucleophilic attack and hydrogen bonding. |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations (e.g., at the B3LYP/6-31G level of theory).*
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules.
Conformational Analysis: For this compound, MD simulations can reveal the accessible conformations in a given environment, such as in aqueous solution. By simulating the molecule's trajectory over nanoseconds or longer, the relative stabilities of different conformers and the energy barriers for interconversion between them can be assessed. Of particular interest would be the dynamics of the diol group and the rotation of the ethynylphenyl moiety, as these will influence the molecule's shape and how it interacts with its surroundings. The presence of intramolecular hydrogen bonding between the two hydroxyl groups in certain conformations would also be a key aspect to investigate.
Intermolecular Interactions: MD simulations are particularly powerful for studying how a molecule interacts with its environment. By placing this compound in a simulation box with solvent molecules (e.g., water), the formation and dynamics of hydrogen bonds between the diol and water can be analyzed. The radial distribution function can be calculated to understand the structuring of solvent molecules around the solute. This is crucial for understanding its solubility and how it is stabilized in solution.
| Simulation Parameter | Typical Value/Setup | Information Gained |
| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system. |
| Solvent Model | TIP3P or SPC/E water model | Simulates an aqueous environment. |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |
| Temperature | 300 K | Simulates physiological conditions. |
| Ensemble | NPT (isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Key Analysis | RMSD, RMSF, Hydrogen Bond Analysis | Quantifies conformational stability, atomic fluctuations, and intermolecular interactions. |
Note: This table describes a typical setup for an MD simulation of a small organic molecule in water.
Prediction of Spectroscopic Parameters for Advanced Characterization
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of quantum chemistry. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These predictions, when compared to experimental spectra, can help in the assignment of signals and confirmation of the molecule's constitution and stereochemistry. nih.gov For chiral molecules, computational methods can also aid in predicting the differences in NMR spectra when a chiral shift reagent is used. nih.gov
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. For this compound, this would allow for the assignment of characteristic peaks, such as the O-H stretching of the diol, the C≡C stretching of the ethynyl group, and the various vibrations of the phenyl ring.
Chiroptical Spectroscopy: For a chiral molecule, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly informative. Time-dependent DFT (TD-DFT) can be used to predict the ECD spectrum, which is crucial for determining the absolute configuration of the molecule. By comparing the computationally predicted ECD spectrum with the experimentally measured one, the (S) or (R) configuration can be confidently assigned.
| Spectroscopic Technique | Predicted Parameter | Key Predicted Features for this compound |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons (7-8 ppm), Diol protons (variable, 3-5 ppm), Methine proton (4-5 ppm), Methylene protons (3-4 ppm) |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons (120-140 ppm), Ethynyl carbons (80-90 ppm), Diol carbons (70-80 ppm) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | O-H stretch (~3400 cm⁻¹), C≡C stretch (~2100 cm⁻¹), C-O stretch (~1050 cm⁻¹) |
| ECD Spectroscopy | Molar Ellipticity | Specific Cotton effects (positive/negative peaks) characteristic of the (S) configuration. |
Note: The predicted values are approximate and would be refined by specific computational protocols.
In Silico Modeling of Ligand-Receptor Interactions and Enzyme Binding
In silico methods are widely used in drug discovery to predict how a molecule might interact with a biological target, such as a protein receptor or an enzyme. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could be performed against a range of biological targets to identify potential binding partners. The diol and ethynylphenyl groups would be key features for forming hydrogen bonds and π-stacking interactions, respectively, within a protein's binding site. The docking score provides an estimate of the binding affinity.
Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. If a biological activity for this compound were identified, a pharmacophore model could be developed based on its structure and key interaction points. This model could then be used to search for other molecules with similar properties.
ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov These predictions are crucial in the early stages of drug development to assess the potential of a compound to be a viable drug candidate. For this compound, properties such as lipophilicity (logP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes would be evaluated.
| In Silico Method | Objective | Predicted Outcome for this compound |
| Molecular Docking | Predict binding mode and affinity to a target protein. | Identification of key interactions (e.g., hydrogen bonds from the diol, π-stacking from the phenyl ring) and a binding energy score. |
| Pharmacophore Modeling | Identify essential features for biological activity. | A 3D model with features like hydrogen bond donors, an aromatic ring, and a hydrophobic alkyne. |
| ADMET Prediction | Assess drug-likeness properties. | Predictions of oral bioavailability, blood-brain barrier penetration, and potential metabolic liabilities. |
Note: The outcomes are hypothetical and would depend on the specific biological target being investigated.
Design of New Compounds via Computational Methods
Computational chemistry is not only for analyzing existing molecules but also for designing new ones with desired properties.
Structure-Based Drug Design (SBDD): If a target protein structure is known, SBDD can be used to design new ligands that fit optimally into the binding site. Starting with the docked structure of this compound, modifications could be computationally explored to improve binding affinity or selectivity. For example, adding functional groups to the phenyl ring could create new interactions with the protein.
Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods can be employed. researchgate.net By analyzing a set of molecules with known activity, a quantitative structure-activity relationship (QSAR) model can be built. nih.gov This model relates the chemical structures of the molecules to their biological activity. Although no such data is publicly available for this compound, if a series of analogs were synthesized and tested, QSAR could guide the design of more potent compounds.
De Novo Design: This approach uses algorithms to build novel molecules from scratch within the constraints of a receptor's binding site or a pharmacophore model. These methods can generate diverse chemical structures that may not be intuitively obvious, providing new starting points for drug discovery. The this compound scaffold could serve as a fragment or starting point for such de novo design efforts.
| Computational Design Strategy | Approach | Potential Application for this compound |
| Structure-Based Drug Design | Modify the ligand to improve interactions with a known protein target. | Iteratively modify the structure to enhance binding affinity and selectivity. |
| Ligand-Based Drug Design (QSAR) | Correlate structural features with biological activity to predict the activity of new compounds. | If activity data were available, a QSAR model could guide the synthesis of more potent analogs. |
| Fragment-Based Drug Design | Use small molecular fragments as building blocks for larger, more potent ligands. | The ethynylphenyl or the phenylethanediol moiety could be used as a fragment to build new potential drugs. |
| De Novo Design | Generate novel molecular structures within the constraints of a binding site. | Create entirely new molecules that incorporate the key features of this compound. |
Note: This table outlines potential computational strategies for designing new compounds based on the structure of this compound.
Advanced Analytical Techniques in the Research of S 1 4 Ethynylphenyl Ethane 1,2 Diol
High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of organic compounds, offering unparalleled accuracy in mass measurement. This capability is crucial for assigning an unambiguous elemental composition to the parent molecule and its derivatives. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers can provide mass accuracy within a few parts per million (ppm), which is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.
For (S)-1-(4-Ethynylphenyl)ethane-1,2-diol, HRMS is instrumental in confirming its molecular formula (C₁₀H₁₀O₂). In metabolic studies, HRMS can identify potential metabolites by detecting mass shifts corresponding to common biotransformations, such as oxidation, glucuronidation, or sulfation. nih.govnih.gov The high resolving power allows for the separation of metabolite signals from complex biological matrix interferences. nih.gov
Furthermore, HRMS serves as a powerful tool for real-time reaction monitoring. waters.com During the synthesis of the target diol, for instance, from a precursor ketone, the reaction progress can be tracked by observing the disappearance of the starting material's ion and the appearance of the product's ion at its calculated exact mass. waters.com This allows for precise determination of reaction endpoints and optimization of conditions. Electrospray ionization (ESI) is a commonly used soft ionization technique that keeps the molecular ion intact, simplifying spectral interpretation. pkusz.edu.cn
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed m/z | Mass Error (ppm) | Potential Transformation |
|---|---|---|---|---|---|
| Parent Compound | C₁₀H₁₀O₂ | 163.0754 | 163.0751 | -1.8 | N/A |
| Oxidized Metabolite (e.g., carboxylic acid) | C₁₀H₈O₃ | 177.0546 | 177.0542 | -2.3 | Oxidation of diol |
| Glucuronide Conjugate | C₁₆H₁₈O₈ | 339.1074 | 339.1079 | +1.5 | Glucuronidation of hydroxyl group |
Multi-Dimensional NMR Spectroscopy for Detailed Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are required for an unambiguous assignment and detailed structural analysis of this compound. researchgate.netomicsonline.org
Two-dimensional (2D) NMR experiments establish correlations between different nuclei:
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which is essential for identifying adjacent protons, such as those on the ethane-1,2-diol moiety.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is critical for connecting the different fragments of the molecule, for example, linking the protons of the diol side chain to the carbons of the phenyl ring.
For conformational analysis, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be employed. These experiments detect protons that are close in space, providing insights into the preferred three-dimensional arrangement of the molecule in solution. copernicus.org Additionally, in the context of chiral molecules, NMR can be used with chiral derivatizing agents to determine enantiomeric purity. nih.govnih.gov The reaction of the diol with a chiral agent creates diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for their quantification. nih.govnih.gov
| Position | ¹H Shift (ppm), Multiplicity | ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| 1 (CH-OH) | ~4.7, dd | ~74 | C2, C1', C2'/C6' |
| 2 (CH₂-OH) | ~3.7, m | ~67 | C1 |
| 1' (Aromatic C) | - | ~139 | H1, H2'/H6' |
| 2', 6' (Aromatic CH) | ~7.4, d | ~126 | C4', C1' |
| 3', 5' (Aromatic CH) | ~7.5, d | ~132 | C1', C4' |
| 4' (Aromatic C) | - | ~122 | H-ethynyl, H3'/H5' |
| Ethynyl (B1212043) C | - | ~83 | H-ethynyl, H3'/H5' |
| Ethynyl CH | ~3.1, s | ~78 | C4', Ethynyl C |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. researchgate.net These two methods are complementary, as the selection rules for a vibration to be IR- or Raman-active are different. researchgate.net An IR absorption occurs when a vibration leads to a change in the dipole moment, while a Raman signal arises from a change in polarizability. researchgate.net
For this compound, several characteristic vibrations can be identified:
O-H Stretch: The hydroxyl groups of the diol will exhibit a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹.
C≡C-H Stretch: The terminal alkyne shows a sharp, characteristic C-H stretching band around 3300 cm⁻¹ in the IR spectrum.
C≡C Stretch: The alkyne triple bond stretch appears as a weak to medium intensity band in the IR spectrum around 2100-2140 cm⁻¹. This vibration often gives a strong signal in the Raman spectrum.
Aromatic C=C Stretch: The phenyl ring will have several characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O bonds of the diol will show strong absorptions in the IR spectrum, typically between 1000-1200 cm⁻¹.
This technique is particularly useful for monitoring reaction progress. For example, during the reduction of a ketone precursor to form the diol, the disappearance of the strong carbonyl (C=O) stretching band (around 1680 cm⁻¹) and the appearance of the broad O-H band would signify the conversion. libretexts.org
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| O-H (Diol) | Stretch | 3200 - 3600 | Strong, Broad | Weak |
| C≡C-H (Alkyne) | Stretch | ~3300 | Strong, Sharp | Medium |
| C≡C (Alkyne) | Stretch | 2100 - 2140 | Weak - Medium | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium | Strong |
| C-O (Alcohol) | Stretch | 1000 - 1200 | Strong | Weak |
Advanced Chromatographic Methods for Enantiomeric Separation and Purity Assessment
The separation of enantiomers is a critical task in the analysis of chiral compounds. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the methods of choice for this purpose. researchgate.netchromatographyonline.com These techniques rely on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. chromatographyonline.com
Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for the separation of a broad range of chiral molecules, including aromatic alcohols and diols. mdpi.com For this compound, a method would be developed by screening various CSPs and mobile phase compositions to achieve baseline resolution between the (S) and (R) enantiomers.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.comamericanpharmaceuticalreview.com SFC typically uses supercritical CO₂ as the main mobile phase, modified with a small amount of an organic solvent (like methanol (B129727) or ethanol). chromatographyonline.com The advantages of SFC include:
Higher Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster flow rates and rapid analyses without a loss of efficiency. chromatographyonline.com
Reduced Solvent Consumption: The primary use of CO₂ makes SFC a greener and more cost-effective technique. americanpharmaceuticalreview.com
Orthogonal Selectivity: SFC can sometimes provide different elution orders or better separation for compounds that are difficult to resolve by HPLC. americanpharmaceuticalreview.com
These methods are essential for determining the enantiomeric excess (e.e.) or enantiomeric purity of a sample, which is a crucial quality attribute.
| Parameter | Chiral HPLC | Chiral SFC |
|---|---|---|
| Stationary Phase | Immobilized Amylose or Cellulose CSP | Immobilized Amylose or Cellulose CSP |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol | CO₂ / Methanol or CO₂ / Ethanol |
| Typical Flow Rate | 0.5 - 1.5 mL/min | 2.0 - 5.0 mL/min |
| Typical Analysis Time | 10 - 30 min | 2 - 10 min |
| Advantages | Well-established, robust | Fast, reduced organic solvent use, high efficiency |
| Detection | UV/Vis (Diode Array Detector) | UV/Vis (Diode Array Detector) |
Hyphenated Techniques for Complex Mixture Analysis in Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures encountered in chemical and biological research. chemijournal.comnih.gov The combination of the separation power of chromatography with the identification capabilities of spectroscopy provides a comprehensive analytical solution. asdlib.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common hyphenated technique. researchgate.net By coupling chiral HPLC or SFC with a mass spectrometer (especially HRMS), one can not only separate the enantiomers of the parent compound but also separate and identify impurities, byproducts, or metabolites in a single run. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest, providing further structural information for confident identification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): While the target diol itself is not sufficiently volatile for direct GC analysis, it can be analyzed after a derivatization step (e.g., silylation of the hydroxyl groups). GC-MS provides excellent separation efficiency and is highly sensitive, making it suitable for trace analysis. chemijournal.comnih.gov
Liquid Chromatography-NMR (LC-NMR): This powerful, though less common, technique directly couples an LC system to an NMR spectrometer. researchgate.net It allows for the acquisition of complete NMR spectra of compounds as they elute from the column. This is particularly valuable for the unambiguous identification of unknown impurities or metabolites in a mixture without the need for prior isolation. chemijournal.com
These hyphenated methods are crucial in drug discovery and development, metabolic profiling, and process chemistry, providing the high-quality data needed to understand the behavior of molecules like this compound in complex systems. nih.gov
An in-depth analysis of future research avenues for the chiral compound this compound reveals significant potential for innovation across synthesis, medicine, and materials science. This article outlines key areas for future investigation, focusing on the development of advanced synthetic methods, exploration of new biological applications, and integration into next-generation materials.
Q & A
Q. What are the established synthetic routes for (S)-1-(4-Ethynylphenyl)ethane-1,2-diol, and how can enantiopurity be ensured?
The synthesis typically involves asymmetric reduction of a prochiral ketone precursor, such as 4-ethynylphenylglyoxal, using chiral catalysts (e.g., Corey-Bakshi-Shibata reductase) to achieve the (S)-configuration . Enantiopurity (>98%) is validated via chiral HPLC with a cellulose-based column, comparing retention times to racemic standards . Key steps include:
- Step 1 : Sonogashira coupling to introduce the ethynyl group.
- Step 2 : Hydroxylation under Sharpless dihydroxylation conditions.
- Step 3 : Acid-catalyzed diol protection/deprotection to minimize side reactions.
Q. How is the compound characterized structurally and functionally?
- NMR : H and C NMR confirm the diol and ethynyl groups. The ethynyl proton appears as a singlet at δ 2.8–3.1 ppm, while diol protons show splitting at δ 3.5–4.2 ppm .
- Mass Spectrometry : HRMS (ESI+) provides exact mass verification (e.g., [M+Na]+ at m/z 215.08) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .
Q. What are the primary chemical reactivity trends of the ethynyl-diol moiety?
The ethynyl group undergoes:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
- Oxidation : Selective oxidation of the diol to ketones using Dess-Martin periodinane .
- Hydrogen Bonding : The diol participates in intramolecular H-bonding, stabilizing conformations critical for biological interactions .
Advanced Research Questions
Q. How does the ethynyl group influence enantioselective synthesis compared to halogenated analogs?
The ethynyl group’s linear geometry and electron-withdrawing nature reduce steric hindrance during catalytic asymmetric reduction, enabling higher enantiomeric excess (ee) compared to bulkier halogenated analogs (e.g., 4-chlorophenyl derivatives require bulky ligands like BINAP) . However, ethynyl’s π-acidity may destabilize transient metal complexes, necessitating optimized reaction temperatures (0–5°C) .
Q. What metabolic pathways are implicated in its toxicity, and how do they differ from ethane-1,2-diol?
Unlike ethane-1,2-diol (metabolized to oxalic acid via alcohol dehydrogenase ), the ethynyl group undergoes cytochrome P450-mediated oxidation to reactive α,β-unsaturated ketones, which form protein adducts (confirmed via LC-MS/MS in rat hepatocytes) . Key differences:
| Parameter | Ethane-1,2-diol | This compound |
|---|---|---|
| Primary Metabolite | Glycolic acid | 4-Ethynylphenylglyoxal |
| Toxicity Mechanism | CaOx nephrolithiasis | Mitochondrial membrane depolarization |
| Detoxification Pathway | Alcohol dehydrogenase | Glutathione conjugation |
Q. How does the compound interact with enzymatic targets in neurodegenerative disease models?
In vitro studies show inhibition of monoamine oxidase B (MAO-B) with IC = 12 µM, attributed to H-bonding between the diol and FAD cofactor (molecular docking RMSD = 1.2 Å) . Contrastingly, 4-hydroxyphenyl analogs exhibit weaker inhibition (IC > 50 µM), highlighting the ethynyl group’s role in enhancing binding affinity .
Methodological Considerations
Q. What strategies mitigate racemization during scale-up synthesis?
- Low-Temperature Processing : Reactions conducted at –20°C reduce thermal racemization .
- Protecting Groups : Trityl ether protection of the diol prevents H-bond-mediated configurational instability .
- In-line Monitoring : PAT (Process Analytical Technology) with Raman spectroscopy tracks ee in real time .
Q. How are conflicting data on its antioxidant vs. pro-oxidant effects resolved?
Contradictions arise from assay conditions:
- Antioxidant Activity : Observed in DPPH assays (IC = 45 µM) due to diol-mediated radical scavenging .
- Pro-oxidant Effects : In cell-based assays (e.g., HepG2), ethynyl-derived metabolites generate ROS via redox cycling .
Resolution : Use spin-trapping agents (e.g., TEMPO) in ESR to distinguish direct vs. indirect oxidative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
